molecular formula C8H11N3O2 B13516642 Ethyl 5-amino-6-methylpyrazine-2-carboxylate

Ethyl 5-amino-6-methylpyrazine-2-carboxylate

Cat. No.: B13516642
M. Wt: 181.19 g/mol
InChI Key: ZQQDUCYHPPKQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both amino and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Ethyl 5-amino-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-amino-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Ethyl 5-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-amino-6-methylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazine derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 5-amino-6-methylpyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

Biological Activity

Ethyl 5-amino-6-methylpyrazine-2-carboxylate, with the CAS number 54013-06-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C7H9N3O2C_7H_9N_3O_2 and features a pyrazine ring substituted with an amino group and an ethyl ester. Its structure can be represented as follows:

Ethyl 5 amino 6 methylpyrazine 2 carboxylate\text{Ethyl 5 amino 6 methylpyrazine 2 carboxylate}

The compound is characterized by:

  • Boiling Point : Data unavailable
  • Melting Point : Approximately 99100C99-100^\circ C .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazine derivatives, including this compound. The compound has been evaluated for its efficacy against different microbial strains.

Case Studies

  • Mycobacterium tuberculosis :
    • In a study evaluating various pyrazine derivatives, compounds structurally related to this compound demonstrated significant antimycobacterial activity. The most active derivatives had minimum inhibitory concentrations (MIC) ranging from 1.951.95 to 31.25μg/mL31.25\,\mu g/mL against multidrug-resistant strains .
  • Mechanism of Action :
    • The mechanism of action appears to involve the inhibition of specific enzymes crucial for bacterial survival, such as prolyl-tRNA synthetase (ProRS). Derivatives that maintained hydrogen bonding capabilities with the enzyme showed enhanced activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Substituent Effect on Activity
Amino group at position 5Essential for antimicrobial activity
Methyl group at position 6Enhances lipophilicity and activity

Compounds lacking these functional groups exhibited significantly reduced or no biological activity, indicating their importance in maintaining efficacy against pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption following oral administration. Studies indicate that similar pyrazine derivatives are efficiently absorbed from the gastrointestinal tract and subsequently excreted .

Absorption and Metabolism

Research indicates that weak amine bases like pyrazine derivatives are optimally absorbed at intestinal pH levels (5–7), which supports their bioavailability . The biotransformation typically involves oxidation processes leading to carboxylic acid derivatives.

Properties

IUPAC Name

ethyl 5-amino-6-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-10-7(9)5(2)11-6/h4H,3H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQDUCYHPPKQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.